molecular formula C24H22Cl2N4O3 B326989 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

Cat. No.: B326989
M. Wt: 485.4 g/mol
InChI Key: HNAWGQACGALIDM-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloro-3,5-dimethylphenol with appropriate reagents to form the phenoxy derivative. This intermediate is then reacted with 3-chloro-4-methoxyaniline under specific conditions to form the desired benzotriazole derivative. The final step involves the acylation of the benzotriazole derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating specific conditions.

    Industry: The compound can be used in the development of new materials, such as polymers, coatings, and advanced composites.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)aniline
  • 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
  • 4-chloro-3,5-dimethylphenyl 2-thiophenecarboxylate

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22Cl2N4O3

Molecular Weight

485.4 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C24H22Cl2N4O3/c1-13-9-20-21(29-30(28-20)16-5-6-22(32-4)18(25)10-16)11-19(13)27-23(31)12-33-17-7-14(2)24(26)15(3)8-17/h5-11H,12H2,1-4H3,(H,27,31)

InChI Key

HNAWGQACGALIDM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC(=C(C=C4)OC)Cl

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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